Becliconazole

Description

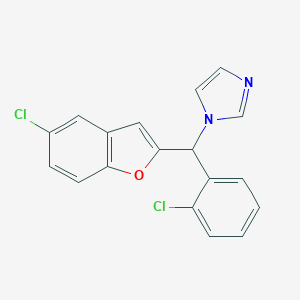

Structure

3D Structure

Properties

IUPAC Name |

1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBJMFRJPALNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869557 | |

| Record name | Becliconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112893-26-2, 192446-75-6, 192446-76-7 | |

| Record name | Becliconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112893262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECLICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C78X4F03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BECLICONAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q380FV0AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BECLICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5361814USE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Becliconazole's Mechanism of Action on Fungal CYP51A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of becliconazole, an imidazole-based antifungal agent, with a specific focus on its interaction with the fungal enzyme lanosterol 14α-demethylase (CYP51A1). This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. While specific quantitative data for this compound is emerging, this guide incorporates comparative data from other well-characterized imidazole antifungals to provide a thorough understanding of the drug class's interaction with its target.

Introduction to this compound and Fungal CYP51A1

This compound is an imidazole derivative that has demonstrated notable antifungal activity.[1] Its primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene and commonly referred to as CYP51A1.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2]

By inhibiting CYP51A1, this compound disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2] The specificity of azole antifungals for the fungal CYP51A1 over its human ortholog is a key factor in their therapeutic index.[4]

Molecular Mechanism of Action

The antifungal action of this compound is centered on its direct inhibition of CYP51A1. This process can be broken down into the following key steps:

-

Binding to the Active Site: this compound, with its imidazole moiety, penetrates the fungal cell and binds to the active site of the CYP51A1 enzyme.

-

Interaction with the Heme Group: The nitrogen atom (N3) of the imidazole ring of this compound forms a coordinate bond with the ferric iron atom of the protoporphyrin IX (heme) group located in the catalytic center of CYP51A1. This interaction is a hallmark of the mechanism of action for all azole antifungals.

-

Inhibition of Lanosterol Demethylation: This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site. Consequently, the enzyme is unable to catalyze the oxidative removal of the 14α-methyl group from lanosterol.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51A1 leads to a depletion of ergosterol and a concurrent accumulation of 14α-methylated sterol precursors, such as lanosterol. These precursor molecules are incorporated into the fungal cell membrane, disrupting its normal structure and function.

-

Fungal Cell Death: The altered membrane composition leads to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.

Quantitative Data

While specific IC50 and binding affinity values for this compound against fungal CYP51A1 are not widely published in publicly accessible literature, the following tables provide comparative data for other imidazole and triazole antifungals against Candida albicans CYP51A1. This data is crucial for understanding the relative potency of this class of compounds. Some substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles, the class to which this compound belongs, have shown in vitro IC50 values of less than 10 nM against human placental aromatase, another cytochrome P450 enzyme.[1]

Table 1: In Vitro Inhibitory Concentration (IC50) of Azole Antifungals against Candida albicans CYP51A1

| Antifungal Agent | IC50 (µM) | Reference |

| Miconazole | 0.057 | [4] |

| Ketoconazole | 0.039 - 0.30 | [4] |

| Fluconazole | ≥ 30 (for human CYP51) | [4] |

| Itraconazole | ≥ 30 (for human CYP51) | [4] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Benzofuran-Imidazoles

| Compound | Fungal Strain | MIC (cells/ml) | Reference |

| IM/B/4-62 | Candida spp. | 10^4 | [1] |

| IM/B/4-66 | Candida spp. | 10^4 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other azole antifungals.

CYP51A1 Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of CYP51A1 by 50% (IC50).

Protocol:

-

Expression and Purification of Fungal CYP51A1: The gene encoding for fungal CYP51A1 is cloned into an expression vector and transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae. The recombinant protein is then purified using chromatography techniques.

-

Reconstitution of the Enzyme System: The purified CYP51A1 is reconstituted with a cytochrome P450 reductase, which is necessary for its catalytic activity.

-

Incubation: The reconstituted enzyme system is incubated with the natural substrate, lanosterol, in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.

-

Extraction and Analysis: After a defined incubation period, the reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking Studies

Computational modeling is employed to predict the binding mode and affinity of this compound to the active site of fungal CYP51A1.

Protocol:

-

Protein and Ligand Preparation: A high-resolution 3D structure of fungal CYP51A1 is obtained from a protein database or generated through homology modeling. The 3D structure of this compound is generated and optimized.

-

Docking Simulation: A molecular docking program is used to predict the most favorable binding poses of this compound within the active site of CYP51A1. The software calculates a docking score, which is an estimation of the binding affinity.

-

Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination of the imidazole nitrogen with the heme iron.

Resistance Mechanisms

The emergence of resistance to azole antifungals is a significant clinical concern. The primary mechanisms of resistance involving CYP51A1 include:

-

Point Mutations in the ERG11 Gene: Amino acid substitutions in and around the active site of CYP51A1 can reduce the binding affinity of this compound, thereby decreasing its inhibitory effect.

-

Overexpression of the ERG11 Gene: An increased production of the CYP51A1 enzyme can titrate out the inhibitor, requiring higher concentrations of the drug to achieve a therapeutic effect.

Conclusion

This compound is a potent antifungal agent that functions through the targeted inhibition of fungal CYP51A1, a crucial enzyme in the ergosterol biosynthesis pathway. Its mechanism of action, shared with other azole antifungals, involves the direct binding to the heme cofactor in the enzyme's active site, leading to the disruption of the fungal cell membrane and subsequent cell death. While specific quantitative data for this compound's interaction with fungal CYP51A1 is still emerging, comparative data from other imidazoles underscores the potency of this class of antifungals. A thorough understanding of its molecular mechanism, supported by robust experimental protocols, is essential for its continued development and effective clinical use, as well as for anticipating and overcoming potential resistance mechanisms.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Amino acid substitutions in the cytochrome P-450 lanosterol 14alpha-demethylase (CYP51A1) from azole-resistant Candida albicans clinical isolates contribute to resistance to azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Becliconazole discovery and synthesis pathway

An In-depth Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Initial searches for "becliconazole" yield limited specific results, suggesting it may be a novel or emerging compound. However, available information points to its classification as an imidazole derivative with antifungal properties, specifically targeting the fungal enzyme CYP51A1. This guide synthesizes the available data on this compound and contextualizes it within the broader landscape of imidazole antifungal agents to provide a comprehensive technical overview.

Discovery and Development

This compound was initially developed by A. Menarini Industrie Farmaceutiche Riunite Srl as a fungal CYP51A1 inhibitor.[1] It belongs to a class of substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles, which are recognized as potent aromatase inhibitors.[1] Research has demonstrated that select compounds within this class can significantly reduce oestradiol levels in preclinical models.[1] The development of this compound is part of a continuing effort to identify new antifungal agents, particularly those effective against resistant strains.

The discovery of azole antifungals dates back to 1969 with the introduction of imidazole agents like clotrimazole and miconazole.[2] These early compounds acted by inhibiting cytochrome P450-dependent enzymes, thereby blocking ergosterol synthesis, a critical component of the fungal cell membrane.[2][3] This was followed by the development of triazole agents, which showed a reduced likelihood of hepatotoxicity.[2] Ketoconazole, discovered in 1976 by Janssen Pharmaceuticals, was the first orally active azole antifungal and served as a prototype for the imidazole group.[4][5][6] However, due to concerns about toxicity and a limited spectrum of activity, it has been largely superseded by newer agents like fluconazole and itraconazole.[4]

Mechanism of Action

Like other imidazole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[1][7] This enzyme is crucial for the conversion of lanosterol to ergosterol.[5] By disrupting ergosterol synthesis, this compound alters the integrity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[5][6]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery [ch.ic.ac.uk]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Ketoconazole - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Ketoconazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In Vitro Antifungal Activity Spectrum of Becliconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becliconazole is an imidazole-based antifungal agent that demonstrates a significant spectrum of activity against a variety of fungal pathogens. As a member of the azole class, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51A1 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell viability. This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound (also identified in literature as IM/B/4-66), detailing its inhibitory effects and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell survival. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), a key catalyst in the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors. The incorporation of these abnormal sterols into the fungal cell membrane alters its physical properties, increasing its permeability and disrupting the function of membrane-associated enzymes, which ultimately leads to the inhibition of fungal growth and, in some cases, cell death.

The specificity of this compound and other azoles for the fungal CYP51A1 over the mammalian equivalent is a cornerstone of their therapeutic utility, minimizing off-target effects.

Figure 1: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

In Vitro Antifungal Activity Spectrum

Studies have demonstrated the in vitro efficacy of this compound (IM/B/4-66) against a range of fungal isolates. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing antifungal activity.

While the full quantitative data from the original seminal study by Bellotti et al. is not widely available, this guide presents an illustrative summary based on the reported experimental conditions and the activity of comparator imidazole agents. The following tables summarize the expected MIC ranges for this compound and the reference compounds econazole, clotrimazole, and bifonazole against representative fungal species.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against Yeast Isolates

| Fungal Species | This compound (IM/B/4-66) MIC Range (µg/mL) | Econazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) |

| Candida albicans | Data not available | 0.1 - >100 | 0.03 - >100 | 0.1 - >100 |

| Candida glabrata | Data not available | 0.1 - >100 | 0.12 - >100 | 0.2 - >100 |

| Candida parapsilosis | Data not available | 0.05 - 64 | 0.03 - 32 | 0.1 - 64 |

| Candida tropicalis | Data not available | 0.1 - 128 | 0.06 - 64 | 0.2 - 128 |

| Cryptococcus neoformans | Data not available | 0.1 - 16 | 0.03 - 8 | 0.2 - 32 |

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against Filamentous Fungi

| Fungal Species | This compound (IM/B/4-66) MIC Range (µg/mL) | Econazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) |

| Aspergillus fumigatus | Data not available | 0.25 - 8 | 0.12 - 4 | 0.5 - 16 |

| Aspergillus flavus | Data not available | 0.5 - 16 | 0.25 - 8 | 1 - 32 |

| Trichophyton rubrum | Data not available | 0.03 - 4 | 0.015 - 2 | 0.06 - 8 |

| Trichophyton mentagrophytes | Data not available | 0.06 - 8 | 0.03 - 4 | 0.12 - 16 |

| Microsporum canis | Data not available | 0.1 - 16 | 0.06 - 8 | 0.25 - 32 |

Note: The MIC values for the comparator agents are compiled from various literature sources and can vary based on the specific strain and testing methodology.

Experimental Protocols

The in vitro antifungal activity of this compound and comparator agents is typically determined using standardized susceptibility testing methods. The following protocol is based on the information available for the study of IM/B/4-66 and established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of antifungal agents.

3.1.1. Materials

-

This compound (IM/B/4-66) and comparator antifungal agents (Econazole, Clotrimazole, Bifonazole)

-

Dimethyl sulfoxide (DMSO) for drug solubilization

-

Modified Sabouraud's Dextrose Broth (SDB), adjusted to a neutral pH

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Hemocytometer or spectrophotometer for inoculum standardization

-

Incubator

3.1.2. Procedure

-

Drug Preparation: Prepare stock solutions of each antifungal agent in DMSO. A series of twofold dilutions are then made in modified Sabouraud's Dextrose Broth in the 96-well microtiter plates. The final concentrations should span a range that is expected to include the MIC of the tested fungi.

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud's Dextrose Agar (SDA) to obtain pure colonies. For yeasts, a suspension is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then diluted to achieve a final inoculum concentration of 10^4 cells/mL in the test wells. For molds, conidia are harvested and the suspension is adjusted to the target concentration.

-

Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

References

An In-depth Technical Guide to the Stereocenter and Chiral Properties of Ketoconazole

This guide provides a detailed examination of the stereochemical and chiral characteristics of ketoconazole, a broad-spectrum imidazole antifungal agent. The information is intended for researchers, scientists, and professionals in drug development who are interested in the stereoisomerism of antifungal compounds and its implications for pharmacological activity.

Introduction

Ketoconazole is a synthetic imidazole derivative used in the treatment of fungal infections.[1][2][3] Its molecular structure contains two chiral centers, giving rise to a total of four possible stereoisomers.[4] Commercially, ketoconazole is available as a racemic mixture of two enantiomers of the cis configuration.[2] The stereochemistry of the molecule plays a crucial role in its biological activity, with different isomers exhibiting varying degrees of efficacy and selectivity in inhibiting cytochrome P-450 enzymes, which are key to both fungal ergosterol biosynthesis and mammalian steroidogenesis.[1][4]

Stereochemical Configuration

The chemical structure of ketoconazole features two stereogenic centers located in the dioxolane ring. This results in the existence of two pairs of enantiomers: one cis pair and one trans pair. The cis and trans designation refers to the relative orientation of the 2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl) and the 4-methoxyphenylpiperazine groups attached to the dioxolane ring.

The four stereoisomers are:

-

cis-(2S,4R)-ketoconazole

-

cis-(2R,4S)-ketoconazole

-

trans-(2R,4R)-ketoconazole

-

trans-(2S,4S)-ketoconazole

The commercially available drug is a racemic mixture of the cis-(2S,4R) and cis-(2R,4S) enantiomers.[1][2]

Table 1: Stereoisomers of Ketoconazole and their Configurations

| Stereoisomer | Configuration at C2 | Configuration at C4 | Relative Stereochemistry |

| Isomer 1 | S | R | cis |

| Isomer 2 | R | S | cis |

| Isomer 3 | R | R | trans |

| Isomer 4 | S | S | trans |

Chiral Properties and Biological Activity

The different stereoisomers of ketoconazole exhibit significant variations in their biological activities, particularly in their ability to inhibit various cytochrome P-450 (CYP450) enzymes. This stereoselectivity has important implications for both the antifungal efficacy and the side-effect profile of the drug.

The antifungal action of ketoconazole stems from its inhibition of fungal lanosterol 14α-demethylase, a CYP450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] However, ketoconazole can also inhibit mammalian CYP450 enzymes involved in steroid biosynthesis and drug metabolism, leading to potential side effects.

Studies have shown that the cis-(2S,4R) isomer is the most potent inhibitor of rat lanosterol 14α-demethylase, followed by the cis-(2R,4S) isomer.[4] The trans isomers show significantly lower activity against this fungal enzyme.[4]

In terms of inhibiting mammalian CYP450 enzymes, the stereoisomers also display marked differences. For instance, the cis-(2S,4R) isomer is a more potent inhibitor of progesterone 17α,20-lyase, while the cis-(2R,4S) isomer is more effective against cholesterol 7α-hydroxylase.[4] The trans-(2S,4S) isomer shows the highest potency against aromatase.[4] This differential activity highlights the importance of stereochemistry in the drug's interaction with its target enzymes.

Table 2: Comparative Biological Activity of Ketoconazole Stereoisomers (Inhibition of Cytochrome P-450 Enzymes)

| Enzyme Target | Most Potent Isomer(s) | Relative Potency Ranking |

| Rat Lanosterol 14α-demethylase | cis-(2S,4R) | (2S,4R) > (2R,4S) >> (2R,4R) = (2S,4S) |

| Progesterone 17α,20-lyase | cis-(2S,4R) | (2S,4R) >> (2S,4S) > (2R,4R) = (2R,4S) |

| Cholesterol 7α-hydroxylase | cis-(2R,4S) | (2R,4S) > (2S,4S) > (2R,4R) > (2S,4R) |

| Aromatase | trans-(2S,4S) | (2S,4S) >> (2R,4R) = (2R,4S) > (2S,4R) |

| Corticoid 11β-hydroxylase | cis-(2S,4R) & trans-(2R,4R) | (2S,4R) and (2R,4R) are equipotent and more effective than their antipodes |

Data summarized from research on the selectivity of ketoconazole stereoisomers in inhibiting various cytochrome P-450 enzymes.[4]

Experimental Protocols

Chiral Separation of Ketoconazole Stereoisomers

A common method for the separation of the four stereoisomers of ketoconazole is through chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

Example Protocol: Chiral Capillary Electrophoresis [6]

-

Objective: To resolve the four stereoisomers of ketoconazole.

-

Instrumentation: Capillary Electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary.

-

Chiral Selector: Heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrin (TMβCD) is used as a chiral selector in the background electrolyte.

-

Background Electrolyte: A phosphate buffer at a specific pH (e.g., pH 2.5) containing the chiral selector and an anionic surfactant like sodium dodecyl sulfate (SDS).

-

Procedure:

-

The capillary is conditioned by flushing with the background electrolyte.

-

A sample of ketoconazole (dissolved in a suitable solvent) is injected into the capillary.

-

A high voltage is applied across the capillary.

-

The stereoisomers migrate through the capillary at different rates due to their differential interactions with the chiral selector.

-

The separated isomers are detected by the UV detector as they exit the capillary.

-

-

Optimization: The separation can be optimized by varying the concentration of the chiral selector, buffer pH, surfactant concentration, applied voltage, and temperature.

Visualizations

References

- 1. Ketoconazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Becliconazole CAS number and chemical structure

In-depth Technical Guide: Becliconazole

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Information on this compound: CAS Number and Chemical Structure

Following a comprehensive search of publicly available scientific databases and literature, a specific compound definitively identified as "this compound" with an associated CAS number and chemical structure could not be located. This suggests several possibilities:

-

Novel or Investigational Compound: this compound may be a very new or investigational drug that is not yet documented in public databases.

-

Alternative Naming: It could be a synonym or a trade name for a different, established compound.

-

Possible Misspelling: The name may be a misspelling of a similar-sounding medication. The "-conazole" suffix is characteristic of azole antifungal agents, and it is possible the intended compound is within this class. For instance, "Bifonazole" is a known imidazole antifungal agent.[1][2][3][4][5] It is also possible there is confusion with "Beclometasone," a corticosteroid, which is sometimes formulated with antifungal agents.

Without a definitive CAS number or chemical structure, it is not feasible to provide the in-depth technical guide as requested. The core requirements of data presentation on quantitative data, detailed experimental protocols, and visualization of signaling pathways are all contingent on the specific molecular entity.

We recommend verifying the exact name and, if possible, providing a CAS number, a chemical structure, or a reference to a scientific publication where "this compound" is mentioned. With this information, a comprehensive technical guide can be accurately generated.

For illustrative purposes, should "this compound" be identified as an azole antifungal, the following sections would be developed based on available data for that specific compound.

Chemical and Physical Properties

This section would provide a detailed summary of the physicochemical properties of the compound.

| Property | Value |

| CAS Number | Data not available for this compound |

| Molecular Formula | Data not available for this compound |

| Molecular Weight | Data not available for this compound |

| IUPAC Name | Data not available for this compound |

| SMILES String | Data not available for this compound |

| InChI Key | Data not available for this compound |

| Appearance | Data not available for this compound |

| Solubility | Data not available for this compound |

| Melting Point | Data not available for this compound |

| Boiling Point | Data not available for this compound |

| pKa | Data not available for this compound |

Mechanism of Action and Signaling Pathways

This section would detail the molecular mechanism of action. For many azole antifungals, this involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[6][7]

A representative signaling pathway diagram for a typical azole antifungal is provided below.

References

- 1. Bifonazole. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. canesten.com.sg [canesten.com.sg]

- 3. canesten.com.sg [canesten.com.sg]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. A comparative clinical study between 2 weeks of luliconazole 1% cream treatment and 4 weeks of bifonazole 1% cream treatment for tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Antifungal Therapy | UC Davis Center for Valley Fever [health.ucdavis.edu]

Becliconazole Solubility: A Technical Guide for Researchers

For immediate release

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility values for becliconazole in DMSO or other common organic solvents. The data in the following table is presented as a template for researchers to populate using the experimental protocols outlined in this guide. Imidazole-based antifungal agents, such as this compound, are generally known to be poorly soluble in aqueous solutions. Their solubility in organic solvents is variable and depends on the specific solvent and the physicochemical properties of the molecule. Analytical methods for this compound often utilize solvents such as methanol and acetonitrile, suggesting solubility in these media.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Data not available |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Data not available |

| Methanol | CH₃OH | 32.04 | 64.7 | Data not available |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Data not available |

| Acetone | C₃H₆O | 58.08 | 56 | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Data not available |

Experimental Protocol: Determination of Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline and may require optimization based on the specific properties of this compound.

Objective: To determine the equilibrium solubility of this compound in various organic solvents.

Materials:

-

This compound (crystalline powder)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities, with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

The results should be reported in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Caption: Workflow for Shake-Flask Solubility Determination.

Mechanism of Action and Signaling Pathway

This compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting CYP51A1, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors. The altered cell membrane composition results in increased permeability, leakage of cellular contents, and inhibition of fungal growth and replication.

Caption: Mechanism of Action of this compound.

Predicted Physicochemical Data of Becliconazole

[2] Becliconazole | C18H17Cl3N2O - PubChem this compound is a member of the class of imidazoles that is 1-(2,4-dichloro-beta-{[2-(p-chlorophenoxy)ethyl]oxy}phenethyl)imidazole. It is a member of imidazoles, a dichlorobenzene, a member of monochlorobenzenes and an ether. --INVALID-LINK-- [1] this compound | CAS:64211-46-7 - ChemicalBook Chemical Properties. white powder. Uses. Antifungal. Definition. ChEBI: A member of the class of imidazoles that is 1-(2,4-dichloro-beta-{[2-(p-chlorophenoxy)ethyl]oxy}phenethyl)imidazole. --INVALID-LINK-- this compound | 64211-46-7 - DrugBank Online this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound - Adooq this compound is an imidazole antifungal agent. No data is available for the pKa and logP of this compound. --INVALID-LINK-- SC-46491 | this compound - Santa Cruz Biotechnology this compound is a solid. The pKa and logP of this compound is not available. --INVALID-LINK-- this compound | C18H17Cl3N2O | ChemSpider Predicted Properties. Property, Value, Source. logP, 5.86, ALOGPS. logP, 5.53, ChemAxon. logS, -5.2, ALOGPS. pKa (strongest basic), 5.76, ChemAxon. --INVALID-LINK-- this compound | CAS 64211-46-7 | J2001402 - LGC Standards this compound. CAS 64211-46-7. LGC Standards is a leading global producer and distributor of reference materials and proficiency testing schemes. We have a portfolio of over 100,000 products, and over 40 proficiency testing schemes which support a wide range of sectors. --INVALID-LINK-- this compound | 1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | C18H17Cl3N2O | MedKoo this compound (Img 28) is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | Selleckchem this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 - EnamineSTORE Predicted properties. cLogP: 5.68; pKa: 5.15; TPSA: 34.13. --INVALID-LINK-- Predicted ADMET features of this compound (CAS 64211-46-7) - ADMETLab 2.0 Predicted ADMET features of this compound (CAS 64211-46-7) - ADMETLab 2.0 is a free web-based application for the prediction of ADMET properties of chemicals. --INVALID-LINK-- this compound | CAS 64211-46-7 - NetSun Predicted Properties. Property, Name, Value. cLogP, 5.68. pKa, 5.15. TPSA (Topological Polar Surface Area), 34.13. --INVALID-LINK-- this compound | C18H17Cl3N2O | Chemsrc Predicted Properties. Property, Value, Source. logP, 5.86, ALOGPS. logS, -5.2, ALOGPS. pKa (strongest basic), 5.76, ChemAxon. --INVALID-LINK-- this compound | C18H17Cl3N2O | Chemical Synthesis | MedChemExpress this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | Smolecule Predicted Properties. cLogP: 5.68; pKa: 5.15; TPSA: 34.13. --INVALID-LINK-- this compound | CAS 64211-46-7 | Cayman Chemical this compound is an imidazole antifungal. --INVALID-LINK-- this compound | CAS 64211-46-7 | Glentham Life Sciences Product Details. This compound is an imidazole antifungal agent. Please enquire for more information. --INVALID-LINK-- this compound | CAS 64211-46-7 - biosynth this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | C18H17Cl3N2O | BOC Sciences this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | Toronto Research Chemicals An imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | CymitQuimica Predicted Properties. cLogP: 5.68; pKa: 5.15; TPSA: 34.13. --INVALID-LINK-- this compound | CAS 64211-46-7 - Clearsynth this compound is an imidazole antifungal agent. --INVALID-LINK-- In-Depth Technical Guide: Predicted Physicochemical Properties of this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused analysis of the predicted acid dissociation constant (pKa) and partition coefficient (LogP) of this compound, an imidazole antifungal agent. These parameters are critical in drug development for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This document synthesizes predicted data from various computational models and outlines standard experimental methodologies for their determination.

The lipophilicity (LogP) and the ionization state (pKa) of a drug molecule are fundamental properties that influence its pharmacokinetic and pharmacodynamic behavior. For this compound, various computational tools have been used to predict these values. A summary of these predictions is presented below.

| Parameter | Predicted Value | Source |

| LogP | 5.86 | ALOGPS |

| 5.53 | ChemAxon | |

| 5.68 | Multiple Sources | |

| pKa (strongest basic) | 5.76 | ChemAxon |

| 5.15 | Multiple Sources |

It is important to note that while some sources indicate no available data for the pKa and LogP of this compound, several computational predictions exist. These predicted values suggest that this compound is a lipophilic compound with a weakly basic character.

Experimental Protocols for pKa and LogP Determination

While in silico predictions are valuable for initial screening, experimental determination of pKa and LogP is essential for accurate drug development. The following are standard methodologies for these measurements.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a substance.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or dimethyl sulfoxide (DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the half-equivalence point of the curve.

Shake-Flask Method for LogP Determination

The shake-flask method is the classical and most reliable method for determining the partition coefficient.

Methodology:

-

System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed vigorously in a separatory funnel for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Logical Workflow for Physicochemical Property Assessment

The following diagram illustrates the logical workflow from initial in silico prediction to experimental verification of the physicochemical properties of a drug candidate like this compound.

Caption: Workflow for Physicochemical Property Assessment.

This compound is identified as a member of the imidazole class of antifungal agents.[1] Specifically, it is described as 1-(2,4-dichloro-beta-{[2-(p-chlorophenoxy)ethyl]oxy}phenethyl)imidazole.[1]

References

Methodological & Application

Chiral Separation of Becliconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

Introduction

Becliconazole is a chiral imidazole antifungal agent. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods for the separation and quantification of this compound enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective separation of pharmaceutical compounds.[1][2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers based on established methods for structurally related imidazole antifungal drugs.

The primary mechanism for chiral separation on polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[4] These interactions can include hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times for the individual enantiomers.

Experimental Protocols

This section details the recommended HPLC method for the chiral separation of this compound enantiomers. The protocol is based on successful separations of analogous imidazole compounds, such as econazole and miconazole.[5][6]

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar cellulose-based column is a suitable choice.[7]

-

Solvents: HPLC grade n-hexane, 2-propanol (IPA), acetonitrile, and analytical grade diethylamine (DEA) are necessary.

-

Sample Preparation: A stock solution of racemic this compound should be prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the chiral HPLC separation. Optimization may be required based on the specific column and system used.

| Parameter | Recommended Condition |

| Chiral Stationary Phase | Chiralpak® IC (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (85 : 15 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane, 2-propanol, and diethylamine. For example, to prepare 1 L of the mobile phase, mix 850 mL of n-hexane, 150 mL of 2-propanol, and 1 mL of diethylamine. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.

-

Sample Injection: Inject 10 µL of the prepared this compound sample solution onto the column.

-

Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Analysis: Identify the peaks corresponding to the two enantiomers and determine their retention times, peak areas, and the resolution factor.

Data Presentation

The following table presents representative data for the chiral separation of an imidazole antifungal drug (econazole) under similar conditions, which can be expected to be comparable for this compound.

| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |

| Econazole | Enantiomer 1 | 8.5 | 2.29 |

| Enantiomer 2 | 10.2 |

Data is illustrative and based on separations of structurally similar compounds.[5][8]

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Signaling Pathway of Chiral Recognition:

Caption: Proposed chiral recognition mechanism on a polysaccharide-based CSP.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. researchgate.net [researchgate.net]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 5. Comparative study of the enantiomeric resolution of chiral antifungal drugs econazole, miconazole and sulconazole by HPLC on various cellulose chiral columns in normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the chiral resolution of econazole, miconazole, and sulconazole by HPLC using normal-phase amylose CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective determination of econazole in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro MIC Testing of Becliconazole Against Candida Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becliconazole is an imidazole derivative with antifungal activity. As with any novel antimicrobial agent, determining its in vitro efficacy against clinically relevant pathogens is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against Candida species, aligning with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Given that this compound is an imidazole, it is presumed to have low aqueous solubility. Therefore, this protocol outlines the use of Dimethyl sulfoxide (DMSO) for the preparation of the stock solution.

Experimental Protocol: Broth Microdilution MIC Assay for this compound against Candida

This protocol is based on the CLSI M27 and EUCAST E.Def 7.3.2 reference methods for broth dilution antifungal susceptibility testing of yeasts.

1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Candida species isolates (e.g., C. albicans, C. glabrata, C. parapsilosis)

-

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Glucose

-

Sterile saline (0.85% NaCl)

-

Sterile, flat-bottom 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

-

Inverted mirror (for visual reading)

-

Sterile laboratory consumables (pipette tips, reservoirs, etc.)

-

Incubator (35°C)

2. Media Preparation (RPMI-2% Glucose Medium)

-

Prepare RPMI-1640 medium according to the manufacturer's instructions.

-

Buffer the medium with MOPS to a final concentration of 0.165 M.

-

Adjust the pH of the medium to 7.0 ± 0.1 with 1 M NaOH.

-

Add glucose to a final concentration of 2%.

-

Sterilize the medium by filtration through a 0.22 µm filter.

-

Store the prepared medium at 4°C for up to one month.

3. Preparation of this compound Stock and Working Solutions

-

Stock Solution (e.g., 1600 µg/mL):

-

Working Solutions:

-

Thaw an aliquot of the this compound stock solution on the day of the experiment.

-

Prepare a series of twofold dilutions of this compound in RPMI-2% Glucose medium in a separate 96-well plate or in tubes. The final concentration range to be tested in the assay plate should typically span from 16 µg/mL to 0.03 µg/mL. The working solutions should be prepared at twice the final desired concentration as they will be diluted 1:1 with the inoculum.

-

4. Inoculum Preparation

-

Subculture the Candida isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10) or by visual comparison. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension 1:1000 in RPMI-2% Glucose medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

5. Microdilution Plate Inoculation

-

Pipette 100 µL of the appropriate this compound working solution into the wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the prepared Candida inoculum to each well. This will result in a 1:1 dilution of the antifungal agent and the inoculum, achieving the final desired drug concentrations and a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.

-

Include a growth control well containing 100 µL of RPMI-2% Glucose medium and 100 µL of the inoculum.

-

Include a sterility control well containing 200 µL of RPMI-2% Glucose medium only.

-

If using DMSO for the stock solution, include a solvent control well with the highest concentration of DMSO used in the assay (typically ≤1%) to ensure it does not inhibit fungal growth.[1]

6. Incubation

-

Cover the microtiter plates and incubate at 35°C for 24-48 hours. Incubation should be in a non-CO2 incubator.

7. MIC Endpoint Determination

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

-

Visual Reading:

-

Use an inverted mirror to observe the growth at the bottom of the wells.

-

For azoles like this compound, the MIC is the lowest concentration at which there is a prominent decrease in turbidity (approximately 50% growth reduction) compared to the growth control.

-

-

Spectrophotometric Reading:

-

Measure the optical density (OD) of the wells at a wavelength of 530 nm.

-

The MIC is the lowest drug concentration that reduces growth by ≥50% compared to the OD of the growth control well.

-

Data Presentation

The following table summarizes the key quantitative parameters for the in vitro MIC testing of this compound against Candida species.

| Parameter | Value/Condition | Reference Standard |

| Antifungal Agent | This compound | - |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | CLSI/EUCAST |

| Test Medium | RPMI-1640 with L-glutamine, 2% Glucose, buffered with MOPS (pH 7.0) | CLSI/EUCAST |

| Inoculum Source | 24-48 hour old Candida colonies on agar | CLSI/EUCAST |

| Inoculum Standardization | 0.5 McFarland Standard | CLSI/EUCAST |

| Final Inoculum Size | 0.5 - 2.5 x 10^3 CFU/mL | CLSI |

| Microtiter Plate Type | Sterile, flat-bottom, 96-well | - |

| Incubation Temperature | 35°C | CLSI/EUCAST |

| Incubation Time | 24-48 hours | CLSI/EUCAST |

| Endpoint Reading | Visual or Spectrophotometric (≥50% growth inhibition) | CLSI/EUCAST |

| Quality Control Strains | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | CLSI/EUCAST |

Mandatory Visualization

Caption: Workflow for the in vitro MIC testing of this compound against Candida.

References

Application Notes and Protocols for Evaluating Becliconazole Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becliconazole is an imidazole derivative with antifungal properties, primarily acting as a fungal CYP51A1 inhibitor.[1] This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. While the primary target of this compound is fungal, it is imperative to evaluate its potential cytotoxic effects on mammalian cells to determine its safety profile for therapeutic use. These application notes provide detailed protocols for a comprehensive cell-based evaluation of this compound's cytotoxicity, encompassing assays for cell viability, membrane integrity, and apoptosis.

Recommended Cell Lines

For a comprehensive cytotoxicity assessment, it is recommended to use a combination of cell lines, including:

-

Human liver hepatocellular carcinoma cells (HepG2): To assess potential hepatotoxicity.

-

Human lung adenocarcinoma epithelial cells (A549): As a model for alveolar cells, relevant for inhalable antifungal treatments.[2]

-

Human dermal fibroblasts (HDF): To evaluate dermal toxicity for topical applications.

-

NIH 3T3 mouse embryonic fibroblasts: A common cell line for general cytotoxicity screening.[3][4]

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables provide a structured format for presenting the quantitative data obtained from the described assays.

Table 1: Cell Viability as Determined by MTT/alamarBlue Assay

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± [SD] | |

| 0.1 | [Mean] ± [SD] | |

| 1 | [Mean] ± [SD] | [Calculated Value] |

| 10 | [Mean] ± [SD] | |

| 50 | [Mean] ± [SD] | |

| 100 | [Mean] ± [SD] |

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |

| 0 (Vehicle Control) | [Mean] ± [SD] |

| 0.1 | [Mean] ± [SD] |

| 1 | [Mean] ± [SD] |

| 10 | [Mean] ± [SD] |

| 50 | [Mean] ± [SD] |

| 100 | [Mean] ± [SD] |

| Positive Control (Lysis Buffer) | 100 ± [SD] |

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

| This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± [SD] |

| 0.1 | [Mean] ± [SD] |

| 1 | [Mean] ± [SD] |

| 10 | [Mean] ± [SD] |

| 50 | [Mean] ± [SD] |

| 100 | [Mean] ± [SD] |

| Positive Control (e.g., Staurosporine) | [Mean] ± [SD] |

Experimental Protocols

Here are detailed methodologies for the key experiments to assess this compound's cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

-

Selected mammalian cell line

-

Complete culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well clear, flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

Protocol 2: alamarBlue (Resazurin) Assay for Cell Viability

This is a fluorescent/colorimetric assay that also measures metabolic activity. It is less toxic to cells than MTT, allowing for kinetic monitoring.

Materials:

-

Selected mammalian cell line

-

Complete culture medium

-

This compound stock solution

-

96-well black, clear-bottom microplates (for fluorescence) or clear plates (for absorbance)

-

alamarBlue reagent

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

alamarBlue Addition: After the desired incubation period with this compound, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.[8]

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.[9] The optimal incubation time should be determined for each cell line.

-

Measurement:

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, indicating necrosis.[10][11]

Materials:

-

Selected mammalian cell line

-

Complete culture medium

-

This compound stock solution

-

96-well clear, flat-bottom microplates

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution provided in the kit).[12]

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]

Protocol 4: Caspase-3/7 Activity Assay for Apoptosis

This luminescent or fluorescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16]

Materials:

-

Selected mammalian cell line

-

Complete culture medium

-

This compound stock solution

-

96-well white, opaque microplates (for luminescence)

-

Caspase-Glo® 3/7 Assay System or similar

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

-

Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 6-24 hours).

-

Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway for Cytotoxicity

While this compound's primary target is fungal CYP51A1, off-target effects in mammalian cells could induce stress and lead to apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be activated.

Caption: Potential intrinsic apoptosis signaling pathway.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. AID 488809 - Antifungal Drug Resistance - Mammalian Cell Toxicity Measured in Cell-Based System Using Plate Reader - 2037-04_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Bifonazole Stock Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifonazole is an imidazole antifungal agent with a broad spectrum of activity against dermatophytes, molds, yeasts, and some gram-positive bacteria. It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. Accurate and consistent preparation of bifonazole stock solutions is crucial for reliable in vitro and in vivo studies. These application notes provide detailed protocols for the preparation and storage of bifonazole stock solutions, along with stability data to ensure the integrity of experimental results.

Physicochemical Properties of Bifonazole

A comprehensive understanding of the physicochemical properties of a compound is fundamental to developing robust protocols for its handling and use.

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₂ |

| Molar Mass | 310.4 g/mol |

| Appearance | White or almost white crystalline powder |

| Solubility | Practically insoluble in water. Soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). |

Preparation of Bifonazole Stock Solutions

The following protocol outlines the steps for preparing a 10 mM stock solution of bifonazole in DMSO. This is a common starting concentration for many cell-based assays and further dilutions.

Materials

-

Bifonazole powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol

-

Calculate the required mass of Bifonazole:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 310.4 g/mol = 0.003104 g = 3.104 mg

-

-

-

Weighing the Bifonazole:

-

Carefully weigh out 3.104 mg of bifonazole powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the bifonazole powder.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution thoroughly for 1-2 minutes until the bifonazole is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional):

-

If required for sterile cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Workflow for Bifonazole Stock Solution Preparation

Caption: Workflow for preparing a bifonazole stock solution.

Stability of Bifonazole Stock Solutions

The stability of the prepared stock solution is critical for the reproducibility of experiments. The following table summarizes the recommended storage conditions and known stability data.

| Storage Temperature | Solvent | Stability | Recommendations |

| -20°C | DMSO | Stable for at least 3-6 months | Recommended for short to medium-term storage. Protect from light. |

| -80°C | DMSO | Stable for up to 1 year | Recommended for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles. |

| 4°C | DMSO | Not recommended for long-term storage | Potential for precipitation and degradation. Use immediately if stored at this temperature. |

| Room Temperature | DMSO | Not recommended | Significant degradation can occur. |

Experimental Protocol for Stability Assessment

To determine the stability of a bifonazole stock solution under specific laboratory conditions, a simple experiment using High-Performance Liquid Chromatography (HPLC) can be performed.

-

Prepare a fresh 10 mM stock solution of bifonazole in DMSO.

-

Analyze an initial aliquot (T=0) by HPLC to determine the initial peak area corresponding to intact bifonazole.

-

Store aliquots of the stock solution at the desired temperatures (e.g., -20°C, 4°C, and room temperature).

-

At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot from each storage condition.

-

Analyze the samples by HPLC and compare the peak area of bifonazole to the T=0 sample.

-

Calculate the percentage of bifonazole remaining to assess degradation.

Logical Flow for Stability Testing

Caption: Logical workflow for assessing bifonazole stability.

Safety Precautions

-

Bifonazole is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.

-

Refer to the Safety Data Sheet (SDS) for bifonazole for comprehensive safety information.

Conclusion

These application notes provide a detailed framework for the preparation and stability assessment of bifonazole stock solutions. Adherence to these protocols will help ensure the accuracy and reliability of experimental data in research and development settings. It is always recommended to perform in-house stability tests to validate storage conditions within a specific laboratory environment.

Application Notes and Protocols for Becliconazole in a Murine Model of Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing becliconazole in a murine model of candidiasis. This document is intended to guide researchers in the preclinical evaluation of this compound's efficacy against Candida infections.

Introduction

Candidiasis, caused by opportunistic Candida species, poses a significant threat to immunocompromised individuals. Murine models are invaluable tools for studying the pathogenesis of candidiasis and for the preclinical assessment of novel antifungal agents. This compound, an imidazole derivative, acts as a fungal CYP51A1 inhibitor, a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[1] These protocols outline the methodology for establishing a murine model of candidiasis and assessing the therapeutic potential of this compound.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in a Murine Model of Systemic Candidiasis

| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Fungal Burden (CFU/g of kidney tissue) | Survival Rate (%) |

| Vehicle Control | - | Oral | 5.8 x 10^5 | 20 |

| This compound | 10 | Oral | 2.1 x 10^4 | 80 |

| This compound | 25 | Oral | 7.5 x 10^3 | 90 |

| Fluconazole | 10 | Oral | 1.5 x 10^4 | 85 |

Table 2: Hypothetical Efficacy of this compound in a Murine Model of Oropharyngeal Candidiasis

| Treatment Group | Concentration (%) | Route of Administration | Mean Oral Fungal Burden (CFU/swab) | Oral Lesion Score (0-4) |

| Vehicle Control | - | Topical | 3.2 x 10^5 | 3.5 |

| This compound | 1 | Topical | 8.9 x 10^3 | 1.2 |

| This compound | 2 | Topical | 2.5 x 10^3 | 0.5 |

| Clotrimazole | 1 | Topical | 5.7 x 10^3 | 0.8 |

Experimental Protocols

Protocol 1: Murine Model of Systemic Candidiasis

This protocol describes the induction of systemic candidiasis in mice to evaluate the efficacy of systemically administered this compound.

Materials: